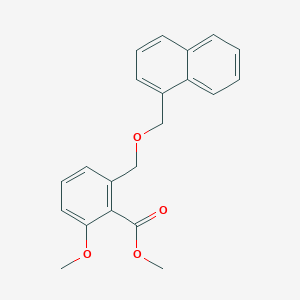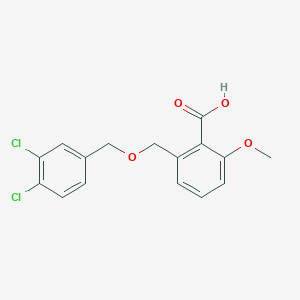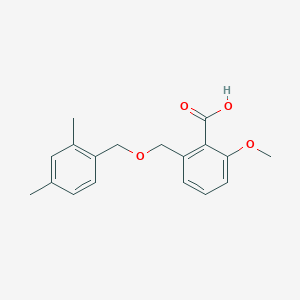![molecular formula C19H22O3 B6339684 2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid CAS No. 1171923-55-9](/img/structure/B6339684.png)
2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a benzoic acid derivative with a 2,5-dimethylphenyl-propyl group at the 2-position and a methoxy group at the 6-position . Benzoic acid derivatives are widely used in organic synthesis and in the production of pharmaceuticals and other chemicals .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve the coupling of a 2,5-dimethylphenyl-propyl group with a 6-methoxybenzoic acid. This could potentially be achieved through a Suzuki-Miyaura coupling, a common method for forming carbon-carbon bonds .Molecular Structure Analysis
The compound likely has a planar aromatic benzene ring as the core structure, with the 2,5-dimethylphenyl-propyl and methoxy groups attached. The 2,5-dimethylphenyl-propyl group would add steric bulk and could impact the compound’s reactivity .Chemical Reactions Analysis
The compound, being a benzoic acid derivative, might undergo reactions typical of carboxylic acids, such as esterification or amide formation. The presence of the aromatic ring could also allow for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Generally, benzoic acid derivatives are solid at room temperature and have relatively high melting points . The presence of the methoxy group might increase the compound’s solubility in polar solvents .科学的研究の応用
Lignin Model Compound Studies
Research on lignin model compounds, including those with methoxy and dimethyl-phenyl groups, has provided insights into the acidolysis mechanisms of lignin, a major component of plant biomass. For instance, studies on dimeric non-phenolic β-O-4-type lignin model compounds have revealed different reaction mechanisms based on the presence of γ-hydroxymethyl groups, highlighting the complexity of lignin degradation processes (Yokoyama, 2015).
Salicylic Acid Derivatives
Research on salicylic acid (SA) derivatives has identified their potential for anti-inflammatory and analgesic activities, suggesting their importance in drug development. A novel SA derivative demonstrated promising COX-2 specificity and a favorable toxicity profile, indicating its potential as an alternative to traditional non-steroidal anti-inflammatory drugs (Tjahjono et al., 2022).
Organotin(IV) Complexes in Antituberculosis
The study of organotin complexes with carboxylic acids, including dimethylphenyl amino benzoic acid derivatives, has shown significant antituberculosis activity. These complexes exhibit a range of structural diversity and their antituberculosis efficacy is influenced by the nature of the ligand environment and the organic groups attached to tin, pointing to the importance of molecular structure in medicinal chemistry applications (Iqbal et al., 2015).
Synthetic Procedures for Pharmacologically Important Compounds
Studies on synthetic procedures for creating pharmacologically significant compounds, such as 6H-benzo[c]chromen-6-ones, highlight the importance of efficient synthesis methods for compounds with complex structures. These procedures involve reactions like Suzuki coupling and lactonization, emphasizing the role of synthetic chemistry in developing new drugs and materials (Mazimba, 2016).
Polyphenols in Human Health
Research on the impact of dietary polyphenols, such as those found in berries, on the human metabolome has revealed that consumption can influence levels of various metabolites, including benzoic and phenylacetic acids. These findings suggest that compounds with phenolic structures can have significant effects on human health, potentially through antioxidant and anti-inflammatory mechanisms (Chandra et al., 2019).
Safety and Hazards
As with any chemical compound, handling “2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid” would require appropriate safety precautions. While specific safety data isn’t available for this compound, benzoic acid and its derivatives can cause skin and eye irritation, and inhalation or ingestion can be harmful .
作用機序
Target of Action
It’s known that indole derivatives, which this compound may be related to, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which this compound may be related to, are known to interact with their targets in a way that leads to various biological activities . The interaction often involves the formation of a complex between the compound and its target, which can lead to changes in the target’s function .
Biochemical Pathways
Indole derivatives, which this compound may be related to, are known to affect various biochemical pathways . These pathways can lead to a range of downstream effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives, which this compound may be related to, are known to have various biological effects . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-13-10-11-14(2)16(12-13)8-4-6-15-7-5-9-17(22-3)18(15)19(20)21/h5,7,9-12H,4,6,8H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRDVHBXTCVOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCCC2=C(C(=CC=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339602.png)
![2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339608.png)
![2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339616.png)
![2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339619.png)









![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339721.png)